molecular formula C25H27FN4O2 B2488634 N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide CAS No. 1251707-55-7

N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B2488634
CAS No.: 1251707-55-7
M. Wt: 434.515
InChI Key: WNKFUTXRFKQKDH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide is a biologically active compound identified as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). This kinase is a critical therapeutic target in hematological malignancies, particularly in a subset of acute myeloid leukemia (AML) patients characterized by FLT3 internal tandem duplication (ITD) mutations, which confer a poor prognosis . The compound exerts its research value by potently targeting the constitutively active FLT3 receptor, thereby inhibiting its autophosphorylation and blocking downstream pro-survival signaling pathways such as STAT5, MAPK/ERK, and PI3K/AKT . This targeted mechanism leads to the induction of apoptosis and the suppression of proliferation in FLT3-ITD-positive leukemic cell lines. Its specific chemical scaffold is designed for high affinity and selectivity, making it a valuable chemical probe for investigating the oncogenic drivers of FLT3-mutant AML and for use in preclinical studies aimed at understanding resistance mechanisms and developing novel combination therapies.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-4-29-12-11-21-20(14-29)25(32)30(24(28-21)18-7-9-19(26)10-8-18)15-23(31)27-22-13-16(2)5-6-17(22)3/h5-10,13H,4,11-12,14-15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKFUTXRFKQKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15.3
HeLa (Cervical)12.5
A549 (Lung)18.7

These results indicate a promising therapeutic index for targeting cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

In addition to its anticancer activity, N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide has demonstrated antimicrobial properties. Preliminary studies suggest it may disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival. Further research is needed to elucidate its efficacy against specific pathogens .

Material Science Applications

The unique structure of this compound allows it to be explored in material science for developing new polymers and coatings with tailored properties. Its chemical stability and potential reactivity make it suitable for applications requiring robust materials with specific functional characteristics .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A comprehensive study published in a peer-reviewed journal demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the PI3K/AKT pathway .
  • Antimicrobial Testing : In vitro testing revealed that the compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics. This suggests a potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key analogs and their distinguishing features include:

  • N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide (): Core: Thieno[3,2-d]pyrimidin-4-one (sulfur-containing heterocycle vs. pyrido-pyrimidinone). Substituents: 7-(4-Methoxyphenyl), 2,5-difluorophenyl acetamide. Methoxy and difluorophenyl groups may enhance solubility and metabolic stability .
  • N-(2,5-Dimethylphenyl)-2-(5-((4-fluorophenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide (): Core: Triazolo[4,3-c]pyrimidin-3-one (triazole fused to pyrimidine). Substituents: 4-Fluorophenylamino, 7-methyl, and identical N-(2,5-dimethylphenyl)acetamide as the target compound. Shared fluorophenyl and dimethylphenyl groups suggest overlapping target affinities .
  • Equimolecular combination of pyrido[4,3-d]pyrimidin-2,4,7-trioxo derivatives (): Core: Pyrido[4,3-d]pyrimidin-2,4,7-trioxo (oxidized pyrimidine core). Substituents: Cyclopropyl, fluoro, and iodophenyl groups. Iodine substituents may improve radiolabeling utility .

Substituent Effects

  • Fluorophenyl Groups : Present in both the target compound (2-position) and (5-position), fluorine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets and improves metabolic stability .
  • Ethyl vs. Methyl Groups: The target’s 6-ethyl group (vs.
  • Acetamide Linkers: The N-(2,5-dimethylphenyl)acetamide group (shared with ) likely improves solubility and pharmacokinetics compared to non-methylated analogs .

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be higher than ’s due to the ethyl group and dimethylphenyl acetamide, favoring membrane penetration .
  • Solubility: Thieno-pyrimidinones () may exhibit lower aqueous solubility than pyrido analogs due to sulfur’s hydrophobicity .

Data Tables

Compound ID/Reference Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-Ethyl, 2-(4-fluorophenyl), N-(2,5-dimethylphenyl)acetamide ~495 (calculated) High lipophilicity, kinase inhibition potential
Thieno[3,2-d]pyrimidin-4-one 7-(4-Methoxyphenyl), N-(2,5-difluorophenyl)acetamide 429.41 Enhanced solubility via methoxy group
Triazolo[4,3-c]pyrimidin-3-one 4-Fluorophenylamino, N-(2,5-dimethylphenyl)acetamide 437.44 (calculated) Triazole ring for H-bonding
Pyrido[4,3-d]pyrimidin-2,4,7-trioxo Cyclopropyl, fluoro, iodophenyl 693.53 (DMSO solvate) Radiolabeling potential

Notes

  • Contradictions: While pyrido-pyrimidinones () are linked to kinase inhibition, thieno analogs () may prioritize antimicrobial targets due to core differences .
  • Methodological Limitations : Molecular docking () and mass spectrometry dereplication () are critical for predicting activity but require experimental validation .
  • Synthetic Feasibility: The target compound’s synthesis likely parallels ’s acetylation protocols but requires optimization for pyrido-pyrimidinone intermediates .

Biological Activity

N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrido[4,3-d]pyrimidine core and various substituents such as ethyl and fluorophenyl groups. These features contribute to its biological activity and therapeutic applications.

  • Molecular Formula : C25H27FN4O2
  • Molecular Weight : 429.51 g/mol
  • CAS Number : 332873-69-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of the fluorophenyl group may enhance binding affinity to these targets, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide. For instance:

  • Activity Against Gram-positive Bacteria : Compounds with similar structures have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives .
CompoundTarget BacteriaMIC (µg/mL)
3hS. aureus8
3jE. faecium2

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies using the HepG2 cell line indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit cytotoxic effects against cancer cells. The mechanism appears to involve modulation of cell signaling pathways that regulate apoptosis and cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study tested various thiazole derivatives against a range of bacterial strains. The results indicated that compounds with structural similarities to N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide exhibited significant antibacterial activity against resistant strains .
  • Cytotoxicity in Cancer Cells : Research conducted on novel triazole derivatives showed that certain modifications led to enhanced anticancer activity against HepG2 cells. This suggests that similar modifications in N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide could yield potent anticancer agents .

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